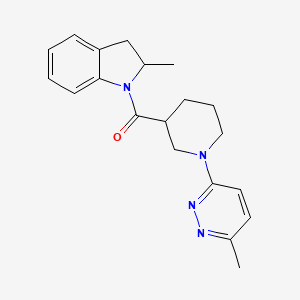

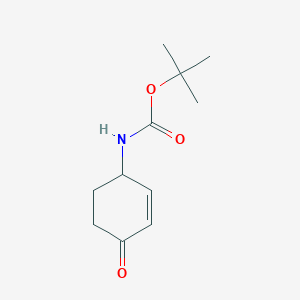

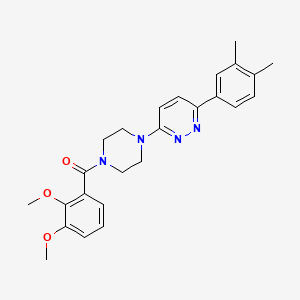

4-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine” is a complex organic molecule. It is related to a class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are widely used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and a piperidine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, the protodeboronation of organoboron compounds is a key step in many synthetic procedures . In addition, the replacement of certain moieties in the molecule can significantly alter its properties .Scientific Research Applications

Novel Radiopharmaceutical Development

One notable application involves the development of a novel radiopharmaceutical, "[18F]DASA-23," for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET). PKM2 plays a critical role in glycolysis, a key process of tumor metabolism, and is preferentially expressed by glioblastoma cells with minimal expression in healthy brain tissue. This makes PKM2 an important biomarker for cancer glycolytic reprogramming. The first evaluation of [18F]DASA-23 in human healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG) demonstrated its potential for non-invasive delineation of LGG and HGG based on aberrantly expressed PKM2, highlighting its significance in oncological research (Patel et al., 2019).

Human Biodistribution and Radiation Dosimetry Studies

Further studies on the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers have been conducted to evaluate its use safely in humans for assessing PKM2 levels. These studies are crucial for understanding the pharmacokinetics and safety profile of such novel compounds before their clinical application. The effective dose estimation and organ uptake data support the continued investigation of [18F]DASA-23 for visualizing intracranial malignancies, providing a foundation for its potential clinical utility (Beinat et al., 2020).

Mechanism of Action

Target of Action

A structurally similar compound has been identified as an inhibitor of equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .

Mode of Action

If it acts similarly to the structurally related compound, it may inhibit the function of ents, thereby affecting the transport of nucleosides across cell membranes .

Biochemical Pathways

Ents play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, inhibition of these transporters could potentially impact these pathways.

Result of Action

If it acts as an inhibitor of ents, it could potentially disrupt the transport of nucleosides across cell membranes, affecting nucleotide synthesis and adenosine function .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. For instance, further studies could explore its potential as an inhibitor of ENTs , or its potential antimalarial activity . Additionally, further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .

properties

IUPAC Name |

4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEMNMDIRLEVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)